Cas no 1003-42-5 (Tetrahydro-2H-thiopyran-2-one)

Tetrahydro-2H-thiopyran-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-Thiopyran-2-one, tetrahydro-
- thian-2-one
- 2-thiacyclohexanone
- AKOS030537831
- Z1726147018
- tetrahydrothiopyran-2-one
- MFCD22054117
- D95162
- AS-79394
- 1003-42-5
- DTXSID20449477
- Tetrahydro-2H-thiopyran-2-one
- SY222230
- SCHEMBL1024355
- EN300-366074
-
- MDL: MFCD22054117
- インチ: InChI=1S/C5H8OS/c6-5-3-1-2-4-7-5/h1-4H2
- InChIKey: CFFCKUISNHPWOW-UHFFFAOYSA-N
- ほほえんだ: C1CCSC(=O)C1
計算された属性
- せいみつぶんしりょう: 116.02964
- どういたいしつりょう: 116.02958605g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 80.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 42.4Ų
じっけんとくせい
- PSA: 17.07
Tetrahydro-2H-thiopyran-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN3818141-1g |
Tetrahydro-2H-thiopyran-2-one |
1003-42-5 | ≥97% | 1g |
RMB 7200.00 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y13455-5g |
Tetrahydro-2H-thiopyran-2-one |
1003-42-5 | 97% | 5g |
¥19509.0 | 2024-07-18 | |
Chemenu | CM386990-1g |
Tetrahydro-2H-thiopyran-2-one |
1003-42-5 | 95%+ | 1g |
$915 | 2023-03-06 | |
Enamine | EN300-366074-0.25g |
thian-2-one |
1003-42-5 | 95.0% | 0.25g |
$377.0 | 2025-03-18 | |
Aaron | AR00027M-1g |
2H-Thiopyran-2-one, tetrahydro- |
1003-42-5 | 97% | 1g |
$1736.00 | 2024-05-20 | |
A2B Chem LLC | AA01766-500mg |
2H-Thiopyran-2-one, tetrahydro- |
1003-42-5 | 95% | 500mg |
$661.00 | 2024-04-20 | |
A2B Chem LLC | AA01766-1g |
2H-Thiopyran-2-one, tetrahydro- |
1003-42-5 | 95% | 1g |
$837.00 | 2024-04-20 | |
1PlusChem | 1P0001ZA-5g |
2H-Thiopyran-2-one, tetrahydro- |
1003-42-5 | ≥97% | 5g |
$1934.00 | 2023-12-27 | |
abcr | AB571424-250mg |
Tetrahydro-2H-thiopyran-2-one; . |
1003-42-5 | 250mg |
€400.20 | 2024-04-21 | ||
1PlusChem | 1P0001ZA-250mg |
2H-Thiopyran-2-one, tetrahydro- |
1003-42-5 | ≥97% | 250mg |
$176.00 | 2025-02-18 |
Tetrahydro-2H-thiopyran-2-one 関連文献
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1. Spectroscopic properties of axially and equatorially substituted β-trimethylstannyl ketones and compounds with related chromophoresJohn Hudec J. Chem. Soc. Perkin Trans. 1 1975 1020
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Hong Chen,Guillaume Noirbent,Shaohui Liu,Damien Brunel,Bernadette Graff,Didier Gigmes,Yijun Zhang,Ke Sun,Fabrice Morlet-Savary,Pu Xiao,Frédéric Dumur,Jacques Lalevée Mater. Chem. Front. 2021 5 901
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Yves Depetter,Silke Geurs,Flore Vanden Bussche,Rob De Vreese,Jorick Franceus,Tom Desmet,Olivier De Wever,Matthias D'hooghe Med. Chem. Commun. 2018 9 1011
-
4. The conformational analysis of saturated heterocycles. Part XLI. cis-trans-Equilibria of 4-thia- and 4-oxa-analogues of 2,6-dimethylcyclohexanoneM. D. Brown,M. J. Cook,A. R. Katritzky J. Chem. Soc. B 1971 2358
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Rafael Pedrosa,José M. Andrés,Rubén Manzano,David Román,Silvia Téllez Org. Biomol. Chem. 2011 9 935
Tetrahydro-2H-thiopyran-2-oneに関する追加情報
Introduction to 2H-Thiopyran-2-one, tetrahydro (CAS No. 1003-42-5)
2H-Thiopyran-2-one, tetrahydro, with the chemical formula C₆H₈O₂S, is a heterocyclic compound belonging to the thiopyranone class. This compound has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis due to its unique structural properties and potential biological activities. The presence of both sulfur and oxygen in its ring structure imparts distinct reactivity, making it a valuable scaffold for drug discovery and material science applications.
The chemical structure of 2H-Thiopyran-2-one, tetrahydro features a five-membered ring containing sulfur and oxygen atoms, with a tetrahydropyran moiety attached. This configuration allows for diverse functionalization strategies, enabling the synthesis of derivatives with tailored properties. The compound’s stability under various conditions and its ability to participate in multiple chemical reactions make it a versatile intermediate in synthetic chemistry.
Recent advancements in medicinal chemistry have highlighted the importance of thiopyranone derivatives in developing novel therapeutic agents. Studies have demonstrated that modifications to the tetrahydrothiopyranone core can lead to compounds with enhanced bioavailability and improved pharmacokinetic profiles. For instance, researchers have explored its potential as a precursor in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
One of the most compelling aspects of CAS No. 1003-42-5 is its role in designing molecules that interact with biological targets. The thiopyranone scaffold has been shown to exhibit inhibitory activity against several enzymes and receptors, making it a promising candidate for further investigation. In particular, derivatives of this compound have shown promise in preclinical studies as inhibitors of poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms and have implications in cancer therapy.
The synthesis of tetrahydrothiopyranones has been optimized through various methodologies, including cyclocondensation reactions and catalytic hydrogenation processes. These synthetic routes allow for scalable production, facilitating both academic research and industrial applications. The compound’s compatibility with modern synthetic techniques has made it a preferred choice for medicinal chemists seeking to develop new drug candidates.
In the realm of material science, 2H-Thiopyran-2-one, tetrahydro has been investigated for its potential use in organic electronics. Its conjugated system and electron-deficient nature make it suitable for applications in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Researchers have explored its incorporation into polymer matrices to enhance charge transport properties, contributing to the development of more efficient electronic devices.
The biological activity of CAS No 1003-42-5 derivatives has also been linked to their interaction with microbial enzymes. Studies have suggested that certain modifications to the thiopyranone ring can lead to compounds with antimicrobial properties, offering new avenues for combating resistant bacterial strains. This area of research is particularly relevant given the growing concern over antibiotic resistance worldwide.
Future directions in the study of tetrahydrothiopyranones include exploring their role in neurodegenerative diseases. Preliminary findings indicate that these compounds may modulate neurotransmitter pathways, potentially offering therapeutic benefits in conditions such as Alzheimer’s disease and Parkinson’s disease. Further preclinical studies are warranted to elucidate their mechanisms of action and assess their clinical potential.
The versatility of 2H-Thiopyran-2-one, tetrahydro as a chemical scaffold underscores its significance in both academic research and industrial applications. Its unique structural features and reactivity profile make it an invaluable building block for synthesizing novel compounds with diverse functionalities. As research continues to uncover new applications for this compound, its importance in pharmaceuticals and materials science is expected to grow.
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